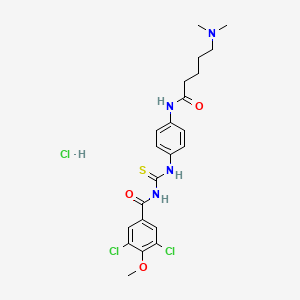
Tenovin-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenovin-D3 is a small-molecule inhibitor that specifically targets sirtuin SirT2, a member of the sirtuin family of NAD±dependent deacetylases. Unlike its analogue tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels or transcription factor activity . It is known to promote the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner .
Analyse Des Réactions Chimiques
Tenovin-D3 undergoes various chemical reactions, primarily involving its interaction with sirtuin SirT2. It increases the levels of acetylated-K40 α-tubulin, a marker for SirT2 inhibition . The compound does not significantly affect SirT1 deacetylase activity and is poor at increasing p53 levels . The major product formed from these reactions is the acetylated form of α-tubulin .
Applications De Recherche Scientifique
Tenovin-D3 has several scientific research applications, particularly in the fields of cancer research and cell cycle regulation. It has been shown to increase the expression of p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, which is shared with class I/II histone deacetylase inhibitors currently used in clinical settings . This suggests that SirT2 inhibition and class I/II histone deacetylase inhibitors have similar effects on cell-cycle progression . Additionally, this compound is used to study the role of sirtuins in various cellular processes, including gene expression regulation and metabolic state linkage .
Mécanisme D'action
Tenovin-D3 exerts its effects by preferentially inhibiting sirtuin SirT2. This inhibition leads to an increase in the levels of acetylated-K40 α-tubulin, which is a marker for SirT2 inhibition . Unlike tenovin-6, this compound does not significantly affect SirT1 deacetylase activity and does not increase p53 levels or transcription factor activity . The compound promotes the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, contributing to its effects on cell-cycle progression .
Comparaison Avec Des Composés Similaires
Tenovin-D3 is an analogue of tenovin-6, which inhibits both SirT1 and SirT2 . Unlike tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels . Other similar compounds include various sirtuin inhibitors and activators, which target different members of the sirtuin family (SIRT1–7) and exert regulatory effects on critical biological processes such as gene silencing, DNA repair, and chromosomal stability . The most potent analogue of tenovin-1 and tenovin-6 is this compound, with IC50 values of 22 μM for SirT2 and >90 μM for SirT1 .
Propriétés
Formule moléculaire |
C22H27Cl3N4O3S |
|---|---|
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
3,5-dichloro-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |
Clé InChI |
FVSPWQVQKHLXPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


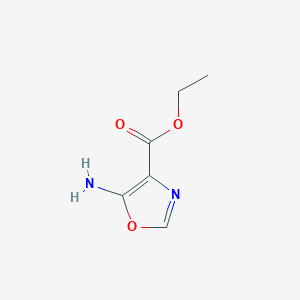
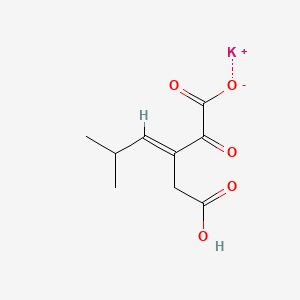
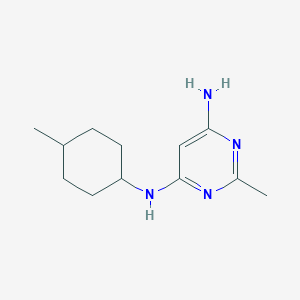
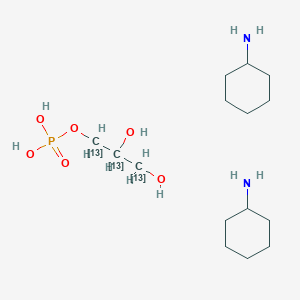
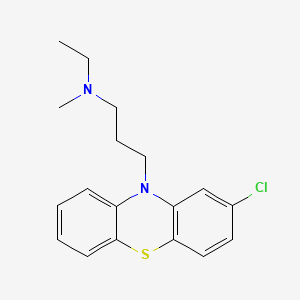
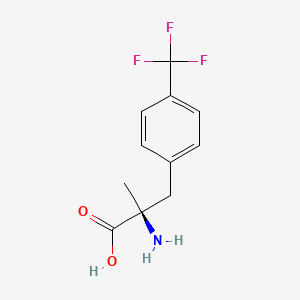
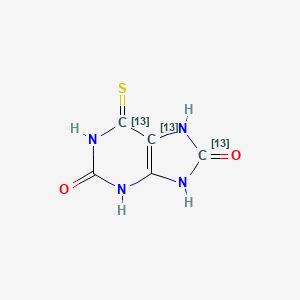
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
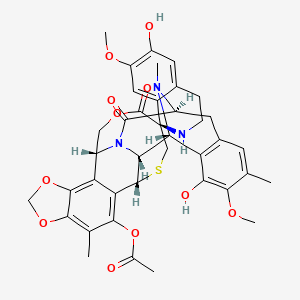
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
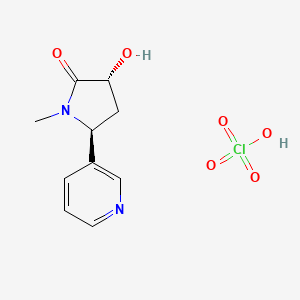
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
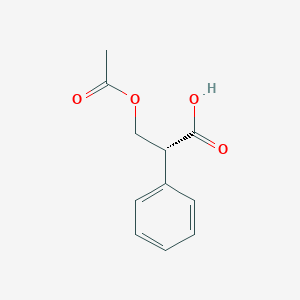
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
